molecular formula C29H28O4 B11986404 8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one

8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11986404
M. Wt: 440.5 g/mol
InChI Key: LADOXMIPCRBHHL-UHFFFAOYSA-N
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Properties

Molecular Formula

C29H28O4

Molecular Weight

440.5 g/mol

IUPAC Name

8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C29H28O4/c1-3-4-6-9-21-12-14-23(15-13-21)26(30)19-32-27-17-16-24-25(22-10-7-5-8-11-22)18-28(31)33-29(24)20(27)2/h5,7-8,10-18H,3-4,6,9,19H2,1-2H3

InChI Key

LADOXMIPCRBHHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with 2-oxo-2-(4-pentylphenyl)ethoxy in the presence of a suitable base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at ambient temperature to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The most significant application of 8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one lies in its potential therapeutic effects:

  • Antioxidant Activity : Studies have indicated that flavonoids can exhibit strong antioxidant properties, which may help in the prevention of oxidative stress-related diseases. The specific structure of this compound suggests it could be effective in scavenging free radicals and protecting cellular components from damage .
  • Anti-inflammatory Properties : Flavonoids are known to modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

Material Science

The compound's unique chemical structure allows for potential applications in the development of new materials:

  • Organic Light Emitting Diodes (OLEDs) : Due to its fluorescence properties, this compound could be explored for use in OLEDs, which are essential for display technologies .
  • Photovoltaic Cells : The ability to absorb light and convert it into energy positions this compound as a potential candidate for enhancing the efficiency of solar cells .

Biochemistry

In biochemical research, this compound can serve as a valuable tool:

  • Enzyme Inhibition Studies : The structural features of this chromone derivative may allow it to act as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and potential drug targets .

Mechanism of Action

The mechanism of action of 8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, binding to receptors, and influencing cellular signaling pathways . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Biological Activity

8-Methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one, a coumarin derivative, has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article compiles recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C29H28O4
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 374706-06-6

The structure of the compound includes a coumarin backbone with various substituents that contribute to its biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including this compound. The following table summarizes the antimicrobial activity of this compound compared to standard antibiotics:

Microorganism MIC (μg/mL) Standard Antibiotic Standard MIC (μg/mL)
Staphylococcus aureus12.5Ciprofloxacin10
Escherichia coli16.0Gentamicin16
Candida albicans15.0Fluconazole8

These findings suggest that the compound exhibits significant antibacterial and antifungal activities, comparable to established antibiotics .

Anticancer Activity

The anticancer potential of coumarins has been extensively studied. A case study involving various coumarin derivatives demonstrated that compounds similar to this compound showed promising results against cancer cell lines:

Cell Line IC50 (μM) Reference Compound IC50 (μM)
MCF-7 (Breast Cancer)10.5Doxorubicin1.0
HeLa (Cervical Cancer)9.0Cisplatin5.0

The compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties. Studies have shown that derivatives like this compound can inhibit inflammatory markers such as TNF-alpha and IL-6 in vitro. A comparative analysis is presented below:

Compound TNF-alpha Inhibition (%) IL-6 Inhibition (%)
8-Methyl Coumarin Derivative7570
Standard Anti-inflammatory Drug (Ibuprofen)8065

This data indicates that while the compound shows substantial anti-inflammatory activity, it is slightly less effective than some standard pharmaceuticals .

The biological activity of the compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Cell Signaling Modulation : It modulates signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer effects.
  • Membrane Interaction : The hydrophobic nature of the compound allows it to interact with cellular membranes, affecting their integrity and function.

Q & A

What synthetic strategies are optimal for preparing 8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step functionalization of the coumarin core. A common approach includes:

Core Formation: Alkylation or Pechmann condensation to construct the 4-phenylcoumarin scaffold.

Etherification: Reacting 7-hydroxy intermediates with α-keto esters (e.g., 2-oxo-2-(4-pentylphenyl)ethyl bromide) under basic conditions (K₂CO₃/acetone, reflux) to install the ethoxy side chain .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/chloroform) to isolate the pure product.
Key Considerations: Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., absence of 7-OH proton at δ ~10 ppm) .

How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination:

Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Resolve disorder in flexible side chains (e.g., 4-pentylphenyl group) using PART instructions in SHELXL .

Refinement: Apply anisotropic displacement parameters for non-H atoms. Address π-π stacking interactions (e.g., interplanar distances ~3.5 Å) and C–H···O hydrogen bonds using Mercury or OLEX2 .

Validation: Check geometry with PLATON (e.g., Δρmax/Δρmin < 0.1 eÅ⁻³) and verify Hirshfeld surfaces for intermolecular contacts .

Example Crystallographic Parameters (Hypothetical):

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a, b, c (Å)9.04, 9.62, 11.03
α, β, γ (°)75.2, 65.9, 69.8
V (ų)814.20

What spectroscopic techniques are essential for characterizing this compound?

Level: Basic
Methodological Answer:

¹H/¹³C NMR: Identify substituent patterns:

  • 7-OCH₂CO Group: Doublet for OCH₂ (δ ~4.5–5.0 ppm, J ~12 Hz) and carbonyl (C=O, δ ~170 ppm in ¹³C).
  • 4-Phenyl Group: Aromatic protons as multiplet (δ ~7.2–7.6 ppm) .

IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and coumarin lactone (~1700 cm⁻¹) .

UV-Vis: Detect π→π* transitions (λmax ~320 nm in methanol) indicative of the conjugated chromenone system .

How do intermolecular interactions influence the solid-state packing of this compound?

Level: Advanced
Methodological Answer:
Crystal packing is stabilized by:

π-π Stacking: Between phenyl rings (centroid distances ~3.8 Å) and chromenone cores, enhancing thermal stability .

C–H···O Hydrogen Bonds: Between methoxy/ester groups and aromatic H (e.g., C8–H8···O2, d = 2.6 Å) .

Van der Waals Forces: Dominated by the 4-pentylphenyl chain, contributing to layered packing motifs. Graph-set analysis (e.g., R₂²(8) motifs) quantifies H-bonding networks .
Experimental Design: Compare DSC (melting point) and PXRD patterns with computational models (Mercury or CrystalExplorer) to correlate packing with physicochemical properties .

What in vitro assays are suitable for evaluating the bioactivity of this coumarin derivative?

Level: Advanced
Methodological Answer:

Antioxidant Activity:

  • DPPH Assay: Measure IC₅₀ in ethanol (λ = 517 nm). Compare with ascorbic acid controls.
  • FRAP: Monitor Fe³+→Fe²+ reduction (λ = 593 nm) .

Antimicrobial Screening:

  • MIC Determination: Use broth microdilution (96-well plates) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Cytotoxicity:

  • MTT Assay: Evaluate IC₅₀ in cancer cell lines (e.g., HeLa), with 5-fluorouracil as a positive control .
    Data Interpretation: Correlate bioactivity with substituent electronic effects (Hammett σ values) and lipophilicity (logP from HPLC) .

How can computational methods predict the reactivity of this compound in nucleophilic environments?

Level: Advanced
Methodological Answer:

DFT Calculations: Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate Fukui indices (f⁻) to identify electrophilic sites (e.g., C3/C4 of chromenone) .

Molecular Dynamics (MD): Simulate solvation in DMSO/water to predict hydrolysis susceptibility of the ester group.

Docking Studies: Map binding affinities to targets (e.g., COX-2) using AutoDock Vina. Validate with experimental IC₅₀ values .

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